molecular formula C11H5F4NO2S B1320620 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid CAS No. 937602-43-2

2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B1320620
CAS No.: 937602-43-2
M. Wt: 291.22 g/mol
InChI Key: WNAGSVOVHQPALY-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₅F₄NO₂S Molecular Weight: 291.22 g/mol CAS Number: 937602-43-2 Structural Features:

  • A thiazole ring substituted with a carboxylic acid group at position 3.
  • A phenyl ring attached at position 2 of the thiazole, bearing a fluorine atom at position 3 and a trifluoromethyl (-CF₃) group at position 4.

Properties

IUPAC Name

2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F4NO2S/c12-7-3-5(1-2-6(7)11(13,14)15)9-16-8(4-19-9)10(17)18/h1-4H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAGSVOVHQPALY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=CS2)C(=O)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F4NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601172795
Record name 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601172795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937602-43-2
Record name 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937602-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601172795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization to Form the Thiazole Ring

  • Starting Materials: α-Haloketones bearing the desired aromatic substituent or precursors that can be functionalized post-cyclization.

  • Reaction Conditions: Typically, the cyclization is performed by reacting thiourea or substituted thioureas with α-haloketones under reflux in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Temperature and Time: Reaction temperatures range from 60 to 80 °C, with reaction times varying from several hours to overnight depending on substrate reactivity.

  • Outcome: Formation of the thiazole ring with the carboxylic acid group at the 4-position, ready for further functionalization.

Purification and Characterization

Comparative Data Table of Preparation Parameters

Step Reagents/Precursors Conditions Yield Range (%) Notes
Thiazole ring formation α-Haloketone + Thiourea DMF or THF, 60–80 °C, several hrs 60–75 Polar aprotic solvents preferred
Aromatic substitution 3-Fluoro-4-(trifluoromethyl)benzyl halide Base (K2CO3), DMF, 70–90 °C 65–80 Nucleophilic substitution
Cross-coupling alternative Thiazole boronic acid + Aryl halide Pd catalyst, base, 80–110 °C 70–85 Requires inert atmosphere
Purification Silica gel chromatography or recrystallization Ambient temperature Achieves >97% purity

Research Findings and Optimization Notes

  • Reaction Efficiency: Microwave-assisted synthesis has been reported in related fluorinated thiazole systems to improve reaction rates and yields, suggesting potential for adaptation in this compound’s synthesis.

  • Protecting Groups: Use of protecting groups such as tert-butoxycarbonyl (Boc) on reactive amines during intermediate steps can improve selectivity and yield.

  • Solvent Selection: Polar aprotic solvents like DMF and THF enhance nucleophilicity and solubility of reactants, improving reaction efficiency.

  • Temperature Control: Maintaining reaction temperatures within 60–110 °C is critical to balance reaction rate and minimize side reactions.

  • Purity Verification: High-performance liquid chromatography (HPLC) is recommended to confirm purity levels exceeding 97%, essential for pharmaceutical research applications.

Chemical Reactions Analysis

Types of Reactions

2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group enhances the compound’s binding affinity and selectivity, while the thiazole ring can participate in various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Table 1: Positional and Electronic Comparison
Compound Name Substituents on Phenyl Ring Molecular Formula Key Differences
Target Compound 3-Fluoro, 4-CF₃ C₁₁H₅F₄NO₂S Combines strong electron-withdrawing groups, enhancing reactivity and stability
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid 4-CF₃ (no fluorine) C₁₁H₆F₃NO₂S Lacks fluorine, leading to reduced electron-withdrawing effects
2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid Benzyl-linked 3-CF₃ C₁₂H₈F₃NO₂S Benzyl spacer alters steric bulk and electronic distribution
2-(4-Fluorophenyl)-1,3-thiazole-4-carboxylic acid 4-Fluoro (no CF₃) C₁₀H₆FNO₂S Less lipophilic due to absence of CF₃; weaker electron-withdrawing effects
3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic acid 4-Fluoro, 2-CF₃ (isoxazole core) C₁₂H₇F₄NO₃ Isoxazole replaces thiazole, altering hydrogen-bonding capabilities

Key Insights :

  • The target compound ’s 3-fluoro and 4-CF₃ groups create a synergistic electron-withdrawing effect, improving binding affinity to hydrophobic targets compared to analogs lacking fluorine .
  • Thiazole vs. Isoxazole : The sulfur atom in thiazole enhances π-stacking interactions, while isoxazole’s oxygen may favor polar interactions .

Functional Group Modifications

Table 2: Functional Group Impact
Compound Name Functional Groups Biological Implications
Target Compound -COOH, -CF₃, -F High metabolic stability; optimized for target binding
2-(3-Methylphenyl)-1,3-thiazole-4-carboxylic acid -COOH, 3-methyl Electron-donating methyl group reduces reactivity
2-[(3-Methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid -COOH, -CF₃, -NH-(3-methylphenyl) Amino group introduces hydrogen-bonding potential
4-[3-(Difluoromethyl)phenyl]benzoic acid -COOH, -CF₂H Reduced electron-withdrawing strength vs. CF₃

Key Insights :

  • Trifluoromethyl (-CF₃) significantly increases lipophilicity and resistance to oxidative metabolism compared to -CF₂H or methyl groups .
  • Carboxylic Acid Position : The 4-carboxylic acid on thiazole (target compound) offers distinct hydrogen-bonding geometry compared to 5-carboxylic acid derivatives .

Pharmacokinetic and Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Name logP (Predicted) Solubility (mg/mL) Bioavailability
Target Compound 3.2 0.15 High
2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid 2.8 0.45 Moderate
2-(Phenyl)-1,3-thiazole-4-carboxylic acid 1.9 1.2 Low
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid 0.5 >10 High

Key Insights :

  • The target compound ’s higher logP (3.2) reflects enhanced membrane permeability compared to oxazole analogs .
  • Lower solubility than non-thiazole derivatives (e.g., propanoic acid) is offset by improved target affinity .

Biological Activity

2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₁H₅F₄NO₂S
  • Molecular Weight : 291.26 g/mol
  • CAS Number : 937602-43-2
  • Melting Point : 178–180 °C
  • Hazard Classification : Irritant
PropertyValue
Molecular FormulaC₁₁H₅F₄NO₂S
Molecular Weight291.26 g/mol
Melting Point178–180 °C
Hazard ClassificationIrritant

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The compound exhibited notable cytotoxicity against the MCF-7 breast cancer cell line, with IC₅₀ values indicating significant inhibitory effects.

  • Cytotoxicity Studies :
    • The compound demonstrated an IC₅₀ value of approximately 15.63 µM against MCF-7 cells, comparable to standard chemotherapeutics like Tamoxifen (IC₅₀ = 10.38 µM) .
    • Flow cytometry analysis indicated that the compound induces apoptosis in a dose-dependent manner, increasing p53 expression and caspase-3 cleavage in treated cells .
  • Mechanism of Action :
    • Molecular docking studies suggest that the compound interacts favorably with key protein targets involved in cancer progression, including estrogen receptors and other apoptotic pathways .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It was found to moderately inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), enzymes critical in the inflammatory response.

  • Inhibition Studies :
    • In vitro assays revealed that the compound inhibited COX-2 with an IC₅₀ value around 10 µM, suggesting potential use in managing inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid has been investigated, showing promising results in scavenging free radicals.

  • Radical Scavenging Assays :
    • The compound exhibited significant radical scavenging activity, which could contribute to its protective effects against oxidative stress-related diseases .

Case Study 1: Breast Cancer Cell Line Evaluation

A study conducted by researchers evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 and HeLa. The results indicated that the thiazole derivative not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways.

Case Study 2: Inflammation Model

In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory cytokines, further supporting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound?

  • Methodological Answer : The compound can be synthesized via the Hantzsch thiazole synthesis. A typical protocol involves cyclocondensation of a β-keto ester derivative (e.g., ethyl 3-fluoro-4-(trifluoromethyl)benzoylacetate) with a thioamide precursor. Post-synthesis, the ester group is hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/EtOH). Yields are influenced by substituent electronic effects, particularly the electron-withdrawing trifluoromethyl group, which stabilizes intermediates .
  • Table 1 : Comparative Yields from Synthetic Routes

PrecursorCatalystSolventYield (%)
Ethyl 3-fluoro-4-(trifluoromethyl)benzoylacetateNoneEtOH62
Same precursorPTSAToluene78

Q. How is the compound purified after synthesis?

  • Methodological Answer : Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase is recommended for analytical-grade purity. The trifluoromethyl group enhances hydrophobicity, affecting solubility in polar solvents .

Q. What spectroscopic techniques are essential for characterization?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and fluorine environments.
  • X-ray crystallography : Resolves structural ambiguities (e.g., torsion angles between thiazole and phenyl rings) .
  • FTIR : Identifies carboxylic acid C=O stretching (~1700 cm1^{-1}) and thiazole ring vibrations.
    • Table 2 : Key Spectral Data
TechniqueKey Peaks/Parameters
19F^{19}\text{F} NMR-63.2 ppm (CF3_3), -112.5 ppm (Ar-F)
X-raySpace group P21_1/c, Z = 4

Advanced Research Questions

Q. How can researchers resolve discrepancies in melting point data across studies?

  • Methodological Answer : Discrepancies often arise from polymorphism or impurities. Use differential scanning calorimetry (DSC) to identify polymorphic forms. Recrystallize the compound from multiple solvents (e.g., DMSO, MeOH) and compare melting points. Cross-validate purity via HPLC and elemental analysis .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer :

  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) improve cyclization efficiency.
  • Solvent effects : Replace ethanol with DMF to enhance solubility of intermediates.
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours with comparable yields .

Q. How do fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 3-fluoro and trifluoromethyl groups deactivate the phenyl ring toward electrophilic substitution but enhance stability in radical reactions. For Suzuki-Miyaura coupling, use Pd(OAc)2_2/SPhos with aryl boronic esters at 80°C. Monitor competing hydrolysis of the trifluoromethyl group under basic conditions .

Q. What computational methods predict this compound’s biological interactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) against protein targets (e.g., kinases) identifies potential binding modes. QSAR models highlight the importance of the trifluoromethyl group in enhancing lipophilicity and membrane permeability. DFT calculations (B3LYP/6-31G*) optimize electronic properties for target engagement .

Contradiction Analysis & Troubleshooting

Q. How to address conflicting 13C^{13}\text{C} NMR signals for the thiazole carbons?

  • Methodological Answer : Signal overlap may occur due to similar electronic environments. Use 2D NMR (HSQC, HMBC) to assign carbons unambiguously. Compare with structurally validated analogs (e.g., 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid) to identify shifts caused by fluorine substitution .

Safety & Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use nitrile gloves, safety goggles, and a fume hood. Avoid inhalation of fine powders; store in a desiccator at 4°C. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

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